molecular formula C9H7FN2 B1342382 1-(2-fluorophenyl)-1H-pyrazole CAS No. 35715-66-3

1-(2-fluorophenyl)-1H-pyrazole

Cat. No.: B1342382
CAS No.: 35715-66-3
M. Wt: 162.16 g/mol
InChI Key: NXBJGOUCISMVSC-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-1H-pyrazole is a heterocyclic compound characterized by the presence of a pyrazole ring substituted with a fluorophenyl group at the 1-position

Mechanism of Action

Target of Action

Similar compounds are known to interact with various receptors and enzymes in the body

Mode of Action

It is known that similar compounds can undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the structure of the compound, which can affect its interaction with its targets.

Biochemical Pathways

Similar compounds have been found to inhibit α-amylase, an enzyme involved in the breakdown of carbohydrates into glucose . This suggests that 1-(2-fluorophenyl)-1H-pyrazole may have potential effects on carbohydrate metabolism.

Result of Action

Similar compounds have been found to cause severe skin burns and eye damage, and may cause respiratory irritation . These effects are likely due to the compound’s corrosive nature.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound should be stored in a well-ventilated place and kept in a tightly closed container to maintain its stability . Additionally, the compound should be handled with care to avoid exposure to skin and eyes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Fluorophenyl)-1H-pyrazole can be synthesized through a 1,3-dipolar cycloaddition reaction. This involves the reaction of sydnones with dimethyl acetylenedicarboxylate (DMAD) as the activated dipolarophile . The reaction typically proceeds under mild conditions, often at room temperature, and yields the desired pyrazole derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluorophenyl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon.

    Substitution: Electrophilic substitution reactions can occur at the phenyl ring, facilitated by reagents like halogens or nitro groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of corresponding pyrazole carboxylic acids.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of halogenated or nitro-substituted pyrazoles.

Scientific Research Applications

1-(2-Fluorophenyl)-1H-pyrazole has diverse applications in scientific research:

Comparison with Similar Compounds

    1-Phenylpyrazole: Lacks the fluorine substitution, which can affect its chemical reactivity and biological activity.

    2-Fluorophenylpyrazole: Similar structure but with the fluorine atom at a different position, leading to different properties.

    3-Fluorophenylpyrazole: Another isomer with distinct chemical and biological characteristics.

Uniqueness: 1-(2-Fluorophenyl)-1H-pyrazole is unique due to the specific positioning of the fluorine atom, which can significantly influence its electronic properties and reactivity. This makes it a valuable compound for targeted applications in medicinal chemistry and materials science.

Properties

IUPAC Name

1-(2-fluorophenyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2/c10-8-4-1-2-5-9(8)12-7-3-6-11-12/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXBJGOUCISMVSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C=CC=N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30607809
Record name 1-(2-Fluorophenyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30607809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35715-66-3
Record name 1-(2-Fluorophenyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30607809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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